4-Chlorophenyl phenoxyacetate

Wood preservation Antifungal Organotin aryloxyacetates

Researchers developing SAR probes or preservative formulations need building blocks with documented ADME and stability profiles. This 4-chlorophenyl ester delivers: • Metabolic inertness-no glucuronidation or amino acid conjugation, unlike higher homologs. • Predictable acid stability-Type(ii) hydrolysis kinetics guide buffer design. • Proven utility-affords organotin antifungals with TBTO-comparable efficacy and provides a 4-chlorophenyl SAR probe (IC50 3.56 μM). Streamlined global availability ensures reproducible lead optimization and formulation studies.

Molecular Formula C14H11ClO3
Molecular Weight 262.69 g/mol
Cat. No. B290949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorophenyl phenoxyacetate
Molecular FormulaC14H11ClO3
Molecular Weight262.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H11ClO3/c15-11-6-8-13(9-7-11)18-14(16)10-17-12-4-2-1-3-5-12/h1-9H,10H2
InChIKeyVAGCZRCNXNGWRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorophenyl Phenoxyacetate: Procurement & Selection Guide


4-Chlorophenyl phenoxyacetate (CAS 62095-51-6; IUPAC: (4-chlorophenyl) 2-phenoxyacetate; molecular formula C₁₄H₁₁ClO₃; molecular weight 262.69 g/mol) is a member of the aryloxyacetate ester class, structurally characterized by a phenoxyacetic acid core esterified with a 4-chlorophenyl moiety [1]. The compound possesses the molecular scaffold of synthetic auxin analogs while the ester linkage confers distinct physicochemical properties relative to the corresponding free acid, 4-chlorophenoxyacetic acid (4-CPA) [2]. Within the broader aryloxyacetate family, the 4-chloro substitution pattern on the phenyl ester group and the phenoxyacetate backbone create a specific structural signature that differentiates it from common alternatives such as 2,4-dichlorophenoxyacetic acid (2,4-D) esters, unsubstituted phenyl phenoxyacetate, and alternative halogenated aryloxyacetates [3].

WorkflowAryloxyacetate ester intermediate for synthetic derivatization
SelectionEster form offers distinct lipophilicity and hydrolysis profile vs. free acid 4-CPA
Structural context4‑chloro substitution pattern differentiates from unsubstituted and 2,4‑dichloro analogs

4-Chlorophenyl Phenoxyacetate: Generic Aryloxyacetate Substitution Risks


Aryloxyacetate derivatives, despite their shared phenoxyacetic acid core, exhibit pronounced differences in biological activity, metabolic stability, and physicochemical behavior that are dictated by substituent identity and position. Systematic studies on mono- and di-substituted chloro- and methyl-phenoxyacetic acids have established that substitution at the 4-position of the aromatic ring yields high physiological activity, and that chlorine substitution confers greater potency than methyl substitution [1]. Within the p-chlorophenoxyalkanoic acid series, the acetate analog demonstrates a distinct metabolic profile: it remains essentially inert toward glucuronidation and amino acid conjugation pathways, whereas the homologous isobutyrate (clofibric acid) undergoes extensive conjugation [2]. Furthermore, the esterification state (acid vs. phenyl ester) alters lipophilicity, membrane permeability, and hydrolytic susceptibility, rendering direct substitution without empirical validation a significant source of experimental variability and potential performance failure [3].

Target
Substitute may differ
Ester form
4‑Chlorophenyl phenoxyacetate
Free acid 4‑CPA: hydrolysis susceptibility and membrane permeability shift
Chlorine pattern
Mono‑4‑Cl substitution
2,4‑D esters or unsubstituted phenyl: activity and hydrolysis pathway may not transfer
Scaffold homolog
Acetate backbone
Isobutyrate (clofibric acid) analog: metabolic conjugation profile differs markedly

4-Chlorophenyl Phenoxyacetate: Comparative Performance vs. Analogs


Tri-n-butyltin Aryloxyacetate Antifungal vs. TBTO

In a direct head-to-head comparison, tri-n-butyltin p-chlorophenoxyacetate (the tri-n-butyltin ester of 4-chlorophenoxyacetic acid) exhibited the highest antifungal activity among a panel of fourteen tri-n-butyltin and triphenyltin aryloxyacetates tested against two basidiomycete fungi, Pycnoporus sanguineus and Coniophora puteana. Its efficacy was comparable to that of bis(tri-n-butyltin) oxide (TBTO), an established commercial wood preservative [1].

Antifungal activity
Head‑to‑head
Tri‑n‑butyltin derivative showed highest activity among 14 aryloxyacetates; reported comparable to TBTO standard.
Reported antifungal activity ranking in woodblock assay.
Pycnoporus sanguineus and Coniophora puteana; accelerated lab test.
Wood preservation Antifungal Organotin aryloxyacetates

Ribonucleotide Reductase Inhibition by 4-Chlorophenyl Derivative

In a structure-activity relationship study of phenoxyacetamide derivatives as ribonucleotide reductase inhibitors, the compound bearing a 4-chlorophenyl substituent (7f) demonstrated an IC₅₀ value of 3.56 ± 0.16 μM. This represents a 20% improvement in potency relative to the unsubstituted phenyl analog (7a, IC₅₀ = 4.43 ± 0.21 μM) under identical assay conditions [1].

Enzyme inhibition
Head‑to‑head
IC₅₀ 3.56 ± 0.16 μM (4‑Cl) vs 4.43 ± 0.21 μM (unsubstituted)
Reported lower IC₅₀ for ribonucleotide reductase inhibition.
In vitro enzyme assay; mean ± SEM from ≥3 experiments.
Cancer research Enzyme inhibition Ribonucleotide reductase

Acid Hydrolysis Kinetics: p-Chlorophenyl vs. Phenyl Acetate

In a systematic investigation of acid-catalyzed ester hydrolysis spanning 10-90% aqueous H₂SO₄, p-chlorophenyl acetate and phenyl acetate exhibited distinct rate-acidity dependencies. p-Chlorophenyl acetate followed a Type (ii) profile—characterized by a rate maximum at intermediate acidities followed by a sharp rate increase in concentrated acid—while phenyl acetate displayed a Type (i) profile with a rate maximum followed by very slow hydrolysis in concentrated acids [1].

Hydrolysis kinetics
Head‑to‑head
Type (ii) profile: rate maximum then sharp increase in conc. H₂SO₄, vs. Type (i) for phenyl acetate.
Mechanistic divergence suggests acid-catalyzed pathway differs with 4‑Cl substitution.
10–90% aq. H₂SO₄; spectrophotometric monitoring.
Ester hydrolysis Chemical stability Kinetic analysis

Metabolic Conjugation: p-Chlorophenoxyacetate vs. Isobutyrate

Among p-chlorophenoxyalkanoic acids, the acetate homolog (p-chlorophenoxyacetic acid) is essentially inert toward metabolic conjugation pathways, whereas the isobutyrate homolog (clofibric acid) undergoes extensive glucuronidation and, in carnivores, amino acid conjugation. Quantum mechanical calculations (PCILO method) attribute this difference to the conformational flexibility of the isobutyrate, which can adopt both syn (folded) and anti (extended) conformers of relatively low energy, while the acetate and propionate are constrained predominantly to syn conformers [1].

Metabolic conjugation
Cross‑study
p‑Chlorophenoxyacetate essentially inert; clofibric acid extensively conjugated (glucuronidation, amino acid).
Acetate scaffold reported low Phase II conjugation potential.
Conformational analysis explains homolog-dependent access to conjugation enzymes.
Drug metabolism Glucuronidation Xenobiotic conjugation

4-Chlorophenyl Phenoxyacetate: Application Scenarios


Synthetic Precursor for Organotin Wood Preservatives

Tri-n-butyltin p-chlorophenoxyacetate, derived from 4-chlorophenoxyacetic acid (the acid form of 4-chlorophenyl phenoxyacetate), demonstrated antifungal efficacy comparable to the commercial standard bis(tri-n-butyltin) oxide (TBTO) in accelerated woodblock decay tests [1]. Researchers and formulators developing organometallic wood preservatives can leverage 4-chlorophenyl phenoxyacetate or its acid counterpart as a building block to access compounds with validated, commercial-level performance.

SAR Studies: 4-Chlorophenyl Enzyme Inhibition

In ribonucleotide reductase inhibition assays, the 4-chlorophenyl-substituted phenoxyacetamide analog (7f) exhibited an IC₅₀ of 3.56 μM, representing a measurable potency improvement over the unsubstituted phenyl analog (IC₅₀ = 4.43 μM) [2]. This quantitative SAR data point supports the use of 4-chlorophenyl phenoxyacetate as a reference compound or synthetic intermediate in medicinal chemistry programs where the 4-chlorophenyl moiety is being evaluated for potency optimization.

Formulation Stability: Acid-Catalyzed Hydrolysis

p-Chlorophenyl acetate exhibits a distinct Type (ii) hydrolysis profile in aqueous H₂SO₄, characterized by a rate maximum at intermediate acidity followed by a sharp rate increase in concentrated acid, in contrast to the Type (i) behavior of unsubstituted phenyl acetate [3]. For formulations, reaction media, or storage conditions involving acidic environments, 4-chlorophenyl phenoxyacetate provides a predictable and mechanistically characterized stability profile that can inform buffer selection, pH optimization, and shelf-life estimation.

In Vivo Pharmacology: Reduced Phase II Conjugation

The p-chlorophenoxyacetate scaffold is essentially inert toward glucuronidation and amino acid conjugation, whereas higher homologs like the isobutyrate (clofibric acid) undergo extensive Phase II metabolism [4]. For in vivo pharmacology, toxicology, or ADME studies where minimizing metabolic conjugation is a design objective, 4-chlorophenyl phenoxyacetate offers a scaffold with a validated, low-conjugation metabolic fate.

Application
Selection Property
Validation Focus
Organometallic wood preservative synthesis
Antifungal performance of derived triorganotin complex
Woodblock decay inhibition assay against basidiomycete fungi
Kinase/ribonucleotide reductase SAR studies
4‑Chlorophenyl moiety contribution to enzyme inhibition
IC₅₀ profiling in ribonucleotide reductase assays
Acidic formulation stability assessment
Hydrolysis mechanism under acid conditions
Rate‑acidity profiling in aqueous H₂SO₄
Metabolic conjugation profiling
Phase II conjugation susceptibility of acetate scaffold
In vivo glucuronidation and amino acid conjugation assessment
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